4-Bromo-8-methoxyisoquinolin-1-ol

Overview

Description

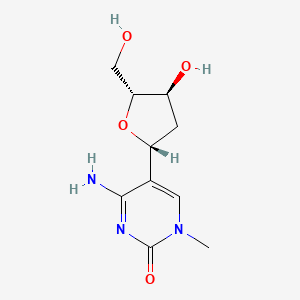

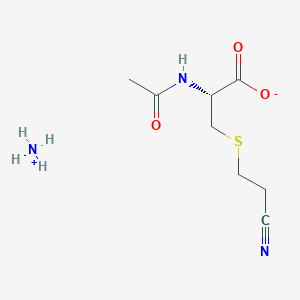

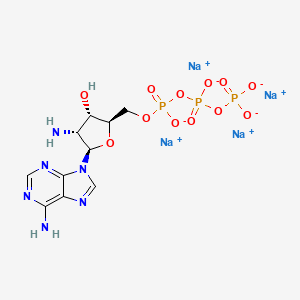

“4-Bromo-8-methoxyisoquinolin-1-ol” is a chemical compound with the empirical formula C10H8BrNO . It has a molecular weight of 238.08 . This compound is part of a class of chemicals known as halogenated heterocycles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol, which upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water gave 5-amino-7-bromoquinolin-8-ol .Molecular Structure Analysis

The molecular structure of “4-Bromo-8-methoxyisoquinolin-1-ol” is represented by the SMILES stringCOc1cccc2c(Br)ccnc12 . This indicates that the compound contains a bromine atom and a methoxy group attached to an isoquinoline ring.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : A study by Armengol et al. (2000) discusses the synthesis of bromo-7-methoxyisoquinoline using the Pomeranz-Fritsch ring synthesis method. This synthesis process is significant for the production of various isoquinoline compounds, including 4-Bromo-8-methoxyisoquinolin-1-ol (Armengol, Helliwell, & Joule, 2000).

Crystal Structure : The same study also provides insights into the crystal structure of certain isoquinoline derivatives, which can be instrumental in understanding the physical and chemical properties of these compounds, including 4-Bromo-8-methoxyisoquinolin-1-ol.

Chemical Transformations and Applications

Chemical Reactions : Research by Lamberth et al. (2014) demonstrates the use of reagents like 2,2,3-Tribromopropanal for transforming 4-methoxyanilines into bromo-methoxyquinolines, which could include derivatives like 4-Bromo-8-methoxyisoquinolin-1-ol. This transformation is crucial for the synthesis of complex organic compounds (Lamberth et al., 2014).

Synthesis of Bromonium Ylides : A study by He et al. (2016) details the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which could be relevant for understanding the behavior and applications of 4-Bromo-8-methoxyisoquinolin-1-ol in various chemical reactions (He et al., 2016).

Potential Biological and Pharmaceutical Applications

Brominated Isoquinolines from Algae : Research by Ma et al. (2007) on compounds isolated from the red alga Rhodomela confervoides, including brominated tetrahydroisoquinolines, can provide insights into the potential biological and pharmaceutical applications of similar compounds like 4-Bromo-8-methoxyisoquinolin-1-ol (Ma et al., 2007).

Radiosynthesis for Medical Imaging : Kassiou et al. (1994) discuss the radiosynthesis of bromo-methoxy-tetrahydroisoquinolines for studying dopamine receptors, which suggests potential uses of 4-Bromo-8-methoxyisoquinolin-1-ol in medical imaging and neuroscience research (Kassiou et al., 1994).

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include “H302 - Harmful if swallowed” and "H318 - Causes serious eye damage" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The isoquinoline scaffold is a significant structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities . Therefore, the future directions for “4-Bromo-8-methoxyisoquinolin-1-ol” could involve further exploration of its potential biological activities and the development of novel synthetic strategies for its derivatives .

properties

IUPAC Name |

4-bromo-8-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-7(11)5-12-10(13)9(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXSCMRCOGDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-8-methoxyisoquinolin-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)

![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)